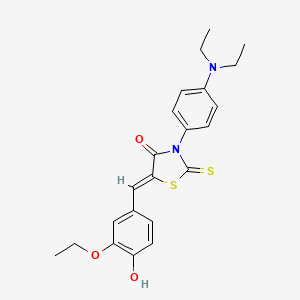![molecular formula C20H17FN6O2S B2698869 N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide CAS No. 895116-05-9](/img/structure/B2698869.png)
N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide, is an advanced organic molecule that integrates various functional groups, enhancing its potential across multiple scientific disciplines. Combining triazole, thiadiazole, and benzamide moieties, it offers diverse chemical reactivity and has piqued the interest of researchers worldwide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the formation of the core triazole ring through a [1,3]-dipolar cycloaddition reaction between an azide and an alkyne. This is followed by introducing the thiadiazole ring via cyclization using hydrazine and a suitable carbon disulfide source. The final stage involves the amidation process where the thiadiazole is coupled with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine, under controlled conditions to afford the desired compound.
Industrial Production Methods: Scaling up to industrial production necessitates optimizing reaction parameters to ensure high yield and purity. Continuous flow reactors have been employed to streamline the synthesis process, minimizing by-products and enhancing scalability.
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions:
Oxidation: Mild oxidizing agents can transform the triazole ring to its corresponding triazolone.
Reduction: The ethoxyphenyl group can be selectively reduced to an ethyl group under catalytic hydrogenation conditions.
Substitution: Halogenation of the triazole or thiadiazole rings can be achieved using electrophilic halogen sources like N-chlorosuccinimide.
Common reagents include:
Oxidizing agents like hydrogen peroxide for oxidation reactions.
Palladium on carbon for hydrogenation.
N-chlorosuccinimide or N-bromosuccinimide for halogenation.
Major products formed include:
Triazolones from oxidation.
Reduced ethyl derivatives from reduction.
Halogenated derivatives from substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide is versatile in various research fields:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Evaluated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Investigated for its anti-inflammatory, antibacterial, and anticancer properties.
Industry: Applied in the development of novel materials with specific electronic or photophysical properties.
Wirkmechanismus
The precise mechanism by which N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide exerts its effects is dictated by its structure. The triazole and thiadiazole rings often serve as pharmacophores, interacting with specific biological targets. Potential molecular targets include kinases, proteases, or membrane-bound receptors, where the compound could either inhibit or activate pathways relevant to diseases.
Vergleich Mit ähnlichen Verbindungen
When comparing this compound to others, like:
N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide
N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-bromobenzamide
The uniqueness of the compound lies in its specific substitution pattern, especially the ethoxyphenyl and fluorobenzamide moieties, which can result in differentiated reactivity and biological activity.
This compound has a fascinating profile, bridging the gap between synthetic chemistry and various applied sciences
Eigenschaften
IUPAC Name |
N-[3-[1-(2-ethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2S/c1-3-29-16-10-5-4-9-15(16)27-12(2)17(24-26-27)18-22-20(30-25-18)23-19(28)13-7-6-8-14(21)11-13/h4-11H,3H2,1-2H3,(H,22,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDXOONHGPXDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2698786.png)

![4-ethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2698788.png)





![4-[ethyl(phenyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2698801.png)
![N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B2698802.png)
![6'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2698803.png)

![Ethyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B2698807.png)
![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B2698808.png)
